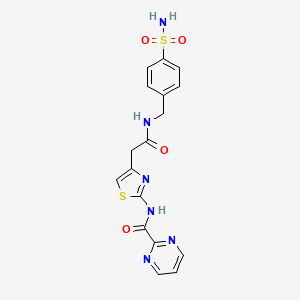

N-(4-(2-oxo-2-((4-sulfamoylbenzyl)amino)ethyl)thiazol-2-yl)pyrimidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-(2-oxo-2-((4-sulfamoylbenzyl)amino)ethyl)thiazol-2-yl)pyrimidine-2-carboxamide” is a chemical compound with the molecular formula C17H16N6O4S2 and a molecular weight of 432.47. It has been studied in the context of human Carbonic Anhydrase II, a lyase enzyme .

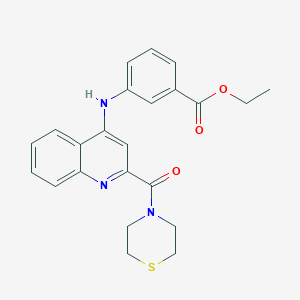

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a thiazole ring, a pyrimidine ring, and a sulfamoylbenzyl group . The compound’s structure has been studied in complex with human Carbonic Anhydrase II .Scientific Research Applications

- G protein-coupled receptors (GPCRs) play a crucial role in cell signaling and are involved in various physiological processes. The N-(4-oxo-2-(4-(4-(2-(substituted phenylamino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) benzamide derivatives have been identified as moderate GPCR ligands. Their interaction with specific GPCRs can influence cellular responses and potentially lead to therapeutic applications .

- Ion channels regulate the flow of ions across cell membranes and are essential for nerve conduction, muscle contraction, and other physiological functions. These benzamide derivatives exhibit moderate activity as ion channel modulators. Understanding their effects on specific ion channels could pave the way for novel drug development .

- Kinases are enzymes involved in cell signaling pathways and are often dysregulated in diseases such as cancer. The studied compounds act as kinase inhibitors, potentially interfering with aberrant kinase activity. Targeting specific kinases could lead to therapeutic interventions .

- Nuclear receptors regulate gene expression and are crucial for maintaining homeostasis. The benzamide derivatives show moderate activity as nuclear receptor ligands. Investigating their binding affinity and selectivity for specific receptors could reveal novel pathways for drug discovery .

- Proteases are enzymes involved in protein degradation and are implicated in various diseases. These compounds exhibit protease inhibitory activity. Designing derivatives with enhanced specificity for specific proteases may have therapeutic implications .

- Enzymes play diverse roles in cellular processes. The studied benzamide derivatives demonstrate enzyme inhibitory properties. Further exploration of their selectivity and mechanism of action could uncover potential therapeutic targets .

GPCR Ligand Interaction

Ion Channel Modulation

Kinase Inhibition

Nuclear Receptor Ligands

Protease Inhibition

Enzyme Inhibition

properties

IUPAC Name |

N-[4-[2-oxo-2-[(4-sulfamoylphenyl)methylamino]ethyl]-1,3-thiazol-2-yl]pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O4S2/c18-29(26,27)13-4-2-11(3-5-13)9-21-14(24)8-12-10-28-17(22-12)23-16(25)15-19-6-1-7-20-15/h1-7,10H,8-9H2,(H,21,24)(H2,18,26,27)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAAWHWGDBHKJJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-oxo-2-((4-sulfamoylbenzyl)amino)ethyl)thiazol-2-yl)pyrimidine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2642116.png)

![(E)-2-(4-methoxystyryl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2642121.png)

![4-(4-ethoxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2642124.png)

![4-(dimethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2642126.png)

![1-(3-cyclohexyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B2642130.png)

![N-(2-chlorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2642134.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2642135.png)